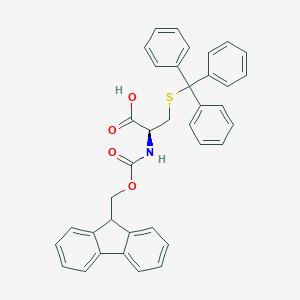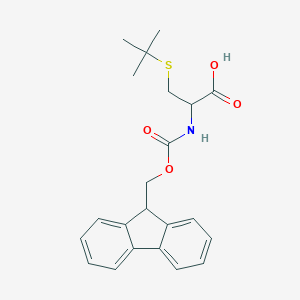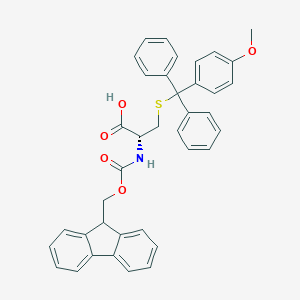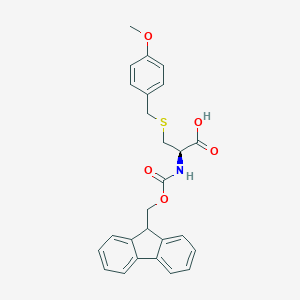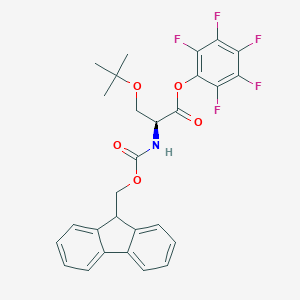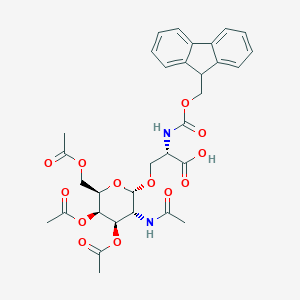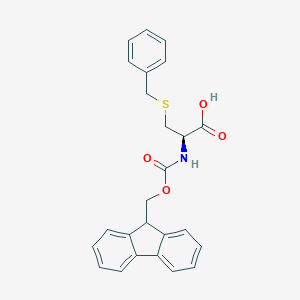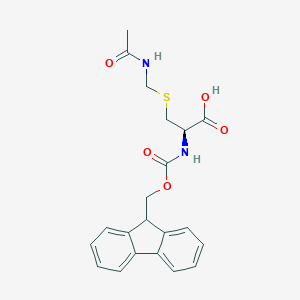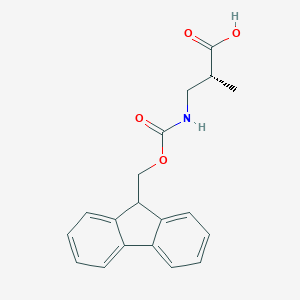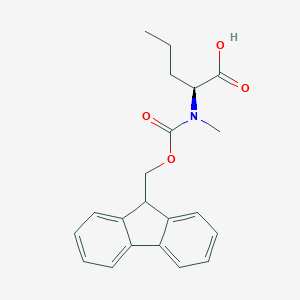
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pentanoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis pathway for this compound involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with the allyl ester.
Molecular Structure Analysis
The molecular formula of this compound is C21H23NO4 . The InChI representation of the molecule is InChI=1S/C21H23NO4/c1-3-8-19(20(23)24)22(2)21(25)26-13-18-16-11-6-4-9-14(16)15-10-5-7-12-17(15)18/h4-7,9-12,18-19H,3,8,13H2,1-2H3,(H,23,24)/t19-/m0/s1 .
Chemical Reactions Analysis
The compound is a valine derivative and has been used in the synthesis of α-amino phosphonic acid containing peptide mimetics .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 353.4 g/mol . Unfortunately, there is no further information available on the physical and chemical properties of this compound.
Applications De Recherche Scientifique
Anticarcinogenicity and Toxicity of Organotin(IV) Complexes
Organotin(IV) complexes, which may share structural similarities with (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pentanoic acid, have been extensively studied for their anticarcinogenic and toxic properties. These compounds exhibit significant biological activity, influenced by the availability of coordination positions at the tin atom and the stability of ligand-tin bonds. Their cytotoxic activities are enhanced by the lipophilicity imparted by carbon atoms in the organotin moiety, making them promising candidates for antitumor applications. For instance, certain organotin(IV) complexes demonstrate superior cytotoxic activity against various cell lines compared to traditional drugs like cisplatin. This highlights the potential of organotin compounds in developing new anticancer drugs with improved efficacy (Ali, Shahzadi, & Imtiaz-ud-Din, 2018).
Reactivity and Applications of Carbonyl Compounds
The reactivity of carbonyl groups, such as those found in (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pentanoic acid, is a focal point of research due to their pivotal role in organic synthesis and pharmaceutical development. These compounds participate in a wide range of chemical reactions, contributing to the synthesis of various bioactive molecules. Research in this area aims to exploit the unique reactivity of carbonyl compounds to develop new synthetic methodologies and pharmaceutical agents with potential applications in treating chronic diseases and conditions (Fuloria et al., 2020).
Environmental Persistence and Toxicity of Fluorinated Compounds
The environmental behavior and bioaccumulation potential of fluorinated compounds, which may share structural elements with (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pentanoic acid, are subjects of ongoing research. These studies aim to understand the persistence, mobility, and toxicity of fluorinated chemicals in the environment. Insights from this research are critical for assessing the environmental impact of these compounds and for developing strategies to mitigate their presence in ecosystems (Conder et al., 2008).
Propriétés
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-3-8-19(20(23)24)22(2)21(25)26-13-18-16-11-6-4-9-14(16)15-10-5-7-12-17(15)18/h4-7,9-12,18-19H,3,8,13H2,1-2H3,(H,23,24)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKELUUGCKFRJQM-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426586 | |
| Record name | Fmoc-N-methyl-L-norvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pentanoic acid | |
CAS RN |
252049-05-1 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-norvaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=252049-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fmoc-N-methyl-L-norvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



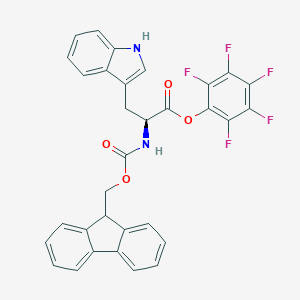
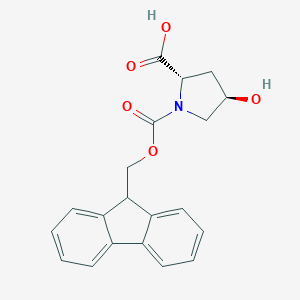
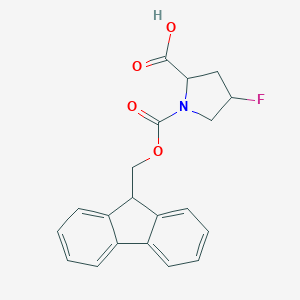
![2-((5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-10,11-dihydro-5H-dibenzo[a,d][7]annulen-2-yl)oxy)acetic acid](/img/structure/B557257.png)

